(2S,3R)-2-cyclopropyl-N-(5-methyl-2-phenylpyrazol-3-yl)oxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-cyclopropyl-N-(5-methyl-2-phenylpyrazol-3-yl)oxolane-3-carboxamide, also known as CP-690,550 or tofacitinib, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are intracellular enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. Tofacitinib was first approved by the US Food and Drug Administration (FDA) in 2012 for the treatment of rheumatoid arthritis (RA) and has since been approved for other autoimmune diseases such as psoriatic arthritis and ulcerative colitis.
Wirkmechanismus
Tofacitinib inhibits JAKs, which are involved in the signaling pathways of cytokines and growth factors. JAKs phosphorylate and activate signal transducers and activators of transcription (STATs), which then translocate to the nucleus and regulate gene transcription. By inhibiting JAKs, tofacitinib blocks the signaling of multiple cytokines, including interleukin (IL)-2, IL-4, IL-6, IL-7, IL-9, IL-15, and interferon (IFN)-γ. This leads to the suppression of the immune system and the reduction of inflammation.
Biochemical and Physiological Effects:
Tofacitinib has been shown to reduce the levels of proinflammatory cytokines, such as IL-6, IL-17, and tumor necrosis factor (TNF)-α, in patients with RA. It also reduces the numbers of activated T cells and B cells in the synovial fluid of RA patients. In patients with psoriatic arthritis, tofacitinib has been shown to reduce the severity of skin lesions and joint inflammation. In patients with ulcerative colitis, tofacitinib has been shown to induce and maintain clinical remission.
Vorteile Und Einschränkungen Für Laborexperimente
Tofacitinib has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the signaling pathways of cytokines and growth factors. However, tofacitinib has some limitations for lab experiments. It is a potent inhibitor of JAKs and can lead to the suppression of the immune system, which may affect the results of experiments that involve immune cells. It also has off-target effects that may interfere with other signaling pathways.
Zukünftige Richtungen
There are several future directions for the research on tofacitinib. One direction is to investigate its efficacy and safety in treating other autoimmune diseases, such as systemic lupus erythematosus and multiple sclerosis. Another direction is to study its effects on the microbiome and the gut-brain axis, as it has been shown to affect the gut microbiota and the central nervous system. Furthermore, the development of more selective JAK inhibitors may lead to the discovery of new therapeutic targets for autoimmune diseases.
Synthesemethoden
The synthesis of tofacitinib involves several steps, starting from commercially available starting materials. The key step involves the formation of the oxolane ring, which is achieved through a cyclization reaction. The final product is obtained through purification and isolation steps. The synthesis of tofacitinib is a complex and challenging process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Tofacitinib has been extensively studied in preclinical and clinical studies for its efficacy and safety in treating autoimmune diseases. Its mechanism of action involves the inhibition of JAKs, which leads to the suppression of the immune system. Tofacitinib has been shown to be effective in reducing the signs and symptoms of RA, improving physical function, and inhibiting structural damage to joints. It has also been shown to be effective in treating psoriatic arthritis and ulcerative colitis.
Eigenschaften
IUPAC Name |
(2S,3R)-2-cyclopropyl-N-(5-methyl-2-phenylpyrazol-3-yl)oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-11-16(21(20-12)14-5-3-2-4-6-14)19-18(22)15-9-10-23-17(15)13-7-8-13/h2-6,11,13,15,17H,7-10H2,1H3,(H,19,22)/t15-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFBSKKIMOUCEO-WBVHZDCISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCOC2C3CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)[C@@H]2CCO[C@H]2C3CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.